2-Formamido-3-(furan-3-yl)propanoic acid
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Overview
Description
2-Formamido-3-(furan-3-yl)propanoic acid is a compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is also known by its IUPAC name, N-(3-furoyl)alanine . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino acid derivative structure.
Preparation Methods
The synthesis of 2-Formamido-3-(furan-3-yl)propanoic acid typically involves the reaction of furan-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of formic acid and zinc dust as reagents . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Formamido-3-(furan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Formamido-3-(furan-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid moiety play crucial roles in its binding to enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the target and the context of the reaction . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
2-Formamido-3-(furan-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-(furan-2-yl)propanoic acid: This compound has a similar structure but lacks the formamido group, which affects its reactivity and applications.
2-Furanpropanoic acid: Another related compound with a different substitution pattern on the furan ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-formamido-3-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) |
InChI Key |
RIZXYLRXXQBUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CC(C(=O)O)NC=O |
Origin of Product |
United States |
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